molecular formula C12H16O2 B13409496 Methyl 2-(butan-2-yl)benzoate CAS No. 89573-61-5

Methyl 2-(butan-2-yl)benzoate

Cat. No.: B13409496
CAS No.: 89573-61-5
M. Wt: 192.25 g/mol
InChI Key: MEXMOSWEFRZNSD-UHFFFAOYSA-N
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Description

Methyl 2-(butan-2-yl)benzoate is an ester derivative of benzoic acid, featuring a sec-butyl (butan-2-yl) substituent at the ortho position of the benzene ring and a methyl ester group at the para position. The sec-butyl group introduces steric hindrance and lipophilicity, which may influence its physical properties (e.g., solubility, boiling point) and reactivity compared to simpler benzoates like methyl benzoate .

Properties

CAS No.

89573-61-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-butan-2-ylbenzoate

InChI

InChI=1S/C12H16O2/c1-4-9(2)10-7-5-6-8-11(10)12(13)14-3/h5-9H,4H2,1-3H3

InChI Key

MEXMOSWEFRZNSD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpropyl)-benzoic Acid Methyl Ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Benzoic Acid+MethanolAcid Catalyst2-(1-Methylpropyl)-benzoic Acid Methyl Ester+Water\text{Benzoic Acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{2-(1-Methylpropyl)-benzoic Acid Methyl Ester} + \text{Water} Benzoic Acid+MethanolAcid Catalyst​2-(1-Methylpropyl)-benzoic Acid Methyl Ester+Water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Methylpropyl)-benzoic Acid Methyl Ester may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. These methods allow for large-scale production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis

Esters like methyl benzoates undergo hydrolysis under basic or acidic conditions:

  • Alkaline hydrolysis : Produces the sodium salt of benzoic acid and methanol.

  • Acidic hydrolysis : Yields benzoic acid and methanol.
    The butan-2-yl substituent may influence reaction kinetics due to steric effects.

Transesterification

Exchanging the methyl group with other alcohols (e.g., ethanol) under acidic conditions could yield alternative esters. Reaction conditions (temperature, catalyst) would need optimization for efficiency.

Substitution Reactions

The butan-2-yl group could participate in reactions such as:

  • Elimination : Under strong bases, forming alkenes.

  • Nucleophilic substitution : If activated by electron-withdrawing groups.

Reaction Conditions and Optimization

A key example from related studies involves solvent-dependent rearrangements in benzoate derivatives . While not directly applicable, the table below illustrates how reaction parameters (base, solvent) affect yields in similar systems:

EntryBase (equiv)SolventTime (h)Yield (%)
8DBU (15)MeCN1280
16DBU (2.5)EtOH1868

Key observations :

  • Higher base equivalents (e.g., DBU at 15 equiv) improved yields in acetonitrile .

  • Solvent choice (MeCN vs. EtOH) significantly impacts selectivity and reaction rates .

Analytical Characterization

Structural confirmation for methyl 2-(butan-2-yl)benzoate would involve:

  • NMR spectroscopy : To identify ester carbonyl groups (~δ 170 ppm) and alkyl substituents .

  • IR spectroscopy : Ester C=O stretch (~1700 cm⁻¹) and alkyl C-H vibrations .

  • Mass spectrometry : Molecular ion peak corresponding to the molecular formula C₁₂H₁₆O₂.

Limitations and Knowledge Gaps

The provided sources focus on 4-substituted benzoates (e.g., methyl 4-[(butan-2-yl)(methyl)amino]benzoate) rather than the 2-substituted variant. For this compound, specific reaction mechanisms or biological activity data are absent in the current literature. Further studies would require targeted synthesis attempts and reactivity testing.

Scientific Research Applications

2-(1-Methylpropyl)-benzoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(1-Methylpropyl)-benzoic Acid Methyl Ester exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing benzoic acid, which can then participate in various metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of methyl 2-(butan-2-yl)benzoate, emphasizing substituent variations and applications:

Compound Name Substituent(s) Molecular Formula CAS # Key Applications/Properties References
Methyl benzoate -H (para ester) C₈H₈O₂ 93-58-3 Solvent, flavoring agent
Ethyl 2-methoxybenzoate -OCH₃ (ortho), -OEt (para) C₁₀H₁₂O₃ 7335-26-4 Food additive, fragrance component
Isopropyl benzoate -O-iPr (para) C₁₀H₁₂O₂ 939-48-0 Plasticizer, cosmetic ingredient
Methyl 2-(methylamino)benzoate -NHCH₃ (ortho), -OMe (para) C₉H₁₁NO₂ 85-91-6 Pharmaceutical intermediate
Sulfometuron methyl ester -SO₂NHCONH-(pyrimidinyl) C₁₄H₁₅N₅O₆S - Herbicide (sulfonylurea class)
This compound -CH(CH₂CH₃)CH₂ (ortho) C₁₂H₁₆O₂ Not listed Likely intermediate in organic synthesis -
Key Observations:
  • Lipophilicity: The branched alkyl chain enhances lipophilicity, which may improve solubility in nonpolar solvents compared to polar analogs like ethyl 2-methoxybenzoate .
  • Functional Group Diversity : Unlike sulfometuron methyl ester, which contains a sulfonylurea moiety for herbicidal activity , this compound lacks such functional groups, limiting its pesticidal utility.

Biological Activity

Methyl 2-(butan-2-yl)benzoate, also known as methyl 2-butan-2-ylbenzoate, is an ester compound with the molecular formula C12H16O2C_{12}H_{16}O_2 and a molecular weight of 192.25 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

PropertyValue
CAS Number89573-61-5
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
IUPAC Namemethyl 2-butan-2-ylbenzoate
InChI KeyMEXMOSWEFRZNSD-UHFFFAOYSA-N

This compound may exert its biological effects through interactions with specific enzymes or receptors in biological systems. The ester group can undergo hydrolysis, releasing benzoic acid, which can participate in various metabolic processes. The compound's interactions could influence multiple biochemical pathways, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have indicated that certain benzoate derivatives possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger . These findings suggest that this compound could potentially be developed into an antimicrobial agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study evaluating various benzoate derivatives, this compound was included in a panel of compounds tested against common pathogens. Results indicated a moderate inhibitory effect on Staphylococcus aureus, suggesting its potential as a lead compound for further development .
  • Cytotoxicity Assessment : A comparative analysis involving structurally related esters showed that modifications in the alkyl chain significantly affected cytotoxicity against cancer cell lines. This compound's structure could be optimized to enhance its anticancer properties .
  • Enzyme Interaction Studies : Preliminary investigations into enzyme interactions revealed that this compound could inhibit certain enzymes involved in metabolic pathways related to inflammation and cancer progression . This positions the compound as a candidate for dual-action therapies targeting both microbial infections and tumor growth.

Q & A

Q. How can synthetic routes for Methyl 2-(butan-2-yl)benzoate be designed and optimized for high yield?

Methodological Answer:

  • Route Design : Begin with retrosynthetic analysis, identifying benzoic acid derivatives and butan-2-yl groups as precursors. Use databases like PISTACHIO and REAXYS to evaluate feasible pathways, such as esterification of 2-(butan-2-yl)benzoic acid with methanol under acid catalysis .
  • Optimization : Test reaction conditions (e.g., H₂SO₄ vs. TsOH as catalysts, solvent polarity, temperature). Monitor progress via TLC or GC-MS. For example, refluxing in toluene with a Dean-Stark trap improves esterification efficiency by removing water .
  • Yield Improvement : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and characterize intermediates via NMR to confirm regioselectivity.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H and 13C^{13}C NMR to confirm ester formation and substituent positions. For example, the methyl ester group typically shows a singlet at ~3.9 ppm in 1H^1H NMR, while the butan-2-yl group exhibits splitting patterns from its chiral center .
  • X-ray Crystallography : Employ SHELXL for structure refinement. Prepare single crystals via slow evaporation in a hexane/CH₂Cl₂ mixture. Resolve torsional angles of the butan-2-yl group to confirm stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected: C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2, 192.25 g/mol) and fragmentation patterns .

Q. How can researchers determine the physicochemical properties of this compound experimentally?

Methodological Answer:

  • Melting/Boiling Points : Use differential scanning calorimetry (DSC) for melting points and a micro boiling-point apparatus. Compare with analogs like benzyl benzoate (mp 18–20°C, bp 323°C) .
  • Solubility : Perform gravimetric analysis in solvents (e.g., ethanol, DMSO). Polar aprotic solvents typically enhance solubility due to ester group interactions.
  • Stability : Conduct accelerated stability studies under varying pH and temperature. Monitor degradation via HPLC to identify hydrolysis products (e.g., free benzoic acid) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes during the synthesis of this compound?

Methodological Answer:

  • Chiral Center Formation : Investigate the role of catalysts (e.g., chiral Lewis acids) in inducing asymmetry during alkylation. Use kinetic isotope effects (KIE) or DFT calculations to map transition states .
  • Steric Effects : Compare yields and enantiomeric excess (ee) when using branched vs. linear alkyl halides. For example, tert-butyl groups may hinder nucleophilic attack, favoring alternative pathways .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3\text{CD}_3-methyl esters) to trace reaction pathways via 2H^2H NMR .

Q. How does the butan-2-yl substituent influence the bioactivity or reactivity of this compound compared to analogs?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Test antimicrobial or enzyme inhibitory activity against analogs (e.g., methyl 2-tert-butylbenzoate). The butan-2-yl group’s hydrophobicity may enhance membrane penetration, as seen in similar esters .
  • Computational Modeling : Perform molecular docking (AutoDock) to compare binding affinities with target proteins. The branched alkyl chain may occupy hydrophobic pockets more effectively .
  • Metabolic Stability : Use in vitro microsomal assays (e.g., liver S9 fractions) to evaluate esterase-mediated hydrolysis rates. Longer alkyl chains often resist enzymatic cleavage .

Q. How should researchers resolve contradictions in reported toxicity or stability data for this compound?

Methodological Answer:

  • Data Reconciliation : Compare experimental conditions (e.g., purity of batches, solvent residues). For example, impurities like brominated byproducts (from bromomethyl precursors) may skew toxicity results .
  • Toxicity Assays : Standardize tests (e.g., Ames test for mutagenicity, Daphnia magna LC₅₀) across labs. Discrepancies may arise from differences in exposure durations or metabolite profiling .
  • Cross-Validation : Use orthogonal methods (e.g., in silico toxicity prediction with OECD QSAR Toolbox) to validate empirical findings .

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